N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide
Description
Historical Development of Cyclopentathiophene Carboxamide Derivatives
Cyclopentathiophene carboxamides trace their origins to the broader exploration of thiophene-based heterocycles, which gained prominence in the mid-20th century for their aromatic stability and synthetic versatility. Early work focused on thiophene’s electronic properties, but the fusion of cyclopentane rings with thiophene cores—forming cyclopentathiophenes—introduced novel conformational rigidity and electronic modulation. The Gewald reaction, a cornerstone in thiophene synthesis, enabled the efficient production of 2-aminothiophene derivatives, which later served as precursors for carboxamide functionalization.
By the 1990s, researchers began appending carboxamide groups to cyclopentathiophene scaffolds to enhance hydrogen-bonding capabilities and target engagement. For example, the introduction of benzamide moieties at the 2-position of the thiophene ring improved interactions with G protein-coupled receptors (GPCRs). These modifications laid the groundwork for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide , which emerged in the early 2000s as part of efforts to optimize PAFR antagonists. Patent filings from 2021 highlight its structural refinements, including the strategic placement of cyano and fluorine substituents to boost metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-6-2-1-4-10(12)14(19)18-15-11(8-17)9-5-3-7-13(9)20-15/h1-2,4,6H,3,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVORVLNZJWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[b]thiophene core, which is then functionalized to introduce the cyano group. The final step involves the coupling of this intermediate with 2-fluorobenzoyl chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorine Position
The 2-fluorobenzamide moiety exhibits limited but targeted reactivity in nucleophilic substitution due to fluorine’s poor leaving-group ability. Under high-temperature or catalytic conditions, displacement can occur:
Mechanistic studies suggest that electron-withdrawing substituents (e.g., cyano, amide) on the thiophene ring enhance electrophilicity at the fluorine-bearing carbon, facilitating substitution .
Cyano Group Transformations
The 3-cyano substituent on the cyclopenta[b]thiophene core undergoes characteristic nitrile reactions:
Hydrolysis to Carboxylic Acid
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | H₂O | 3-Carboxy-cyclopenta[b]thiophene derivative | Requires 24+ hours |
| NaOH (aq.), H₂O₂, RT | - | Partial hydrolysis to amide | <20% conversion |
Reduction to Amine
| Conditions | Reagents | Product | Efficiency |
|---|---|---|---|
| H₂, Raney Ni, EtOH | - | 3-Aminocyclopenta[b]thiophene derivative | ~70% yield |
| LiAlH₄, THF, 0°C → RT | - | Over-reduction observed | Not preferred |
Amide Bond Reactivity
The benzamide linkage participates in:
Hydrolysis
| Conditions | Reagents | Products | Rate |
|---|---|---|---|
| 6M HCl, reflux | - | 2-Fluorobenzoic acid + cyclopenta[b]thiophene amine | Complete in 12h |
| NaOH (2M), MeOH, 60°C | - | Partial decomposition | 40% after 8h |
Cross-Coupling via C–N Activation
Ruthenium-catalyzed deaminative coupling reactions enable C–N bond functionalization:
| Catalyst System | Coupling Partner | Product | Selectivity |
|---|---|---|---|
| [(PCy₃)(CO)RuH]₄(μ₄-O)(μ₃-OH) | Ketones | α-Alkylated ketones | >80% |
| Ru(PCy₃)₂(CO)H(OH₂)₂ | Alkenes | Vinylbenzamide derivatives | Moderate |
Thiophene Ring Functionalization
The dihydrocyclopenta[b]thiophene scaffold undergoes electrophilic substitution and cycloadditions:
Electrophilic Sulfonation
| Conditions | Reagents | Product | Position |
|---|---|---|---|
| ClSO₃H, CH₂Cl₂, 0°C | - | 5-Sulfonated derivative | Para to cyano group |
Diels-Alder Reactivity
The partially unsaturated cyclopenta ring acts as a diene:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Endo preference |
Stability Under Oxidative/Reductive Conditions
| Conditions | Reagents | Outcome | Degradation Pathway |
|---|---|---|---|
| KMnO₄, H₂O, RT | - | Thiophene ring oxidation to sulfone | Complete in 2h |
| NaBH₄, MeOH | - | Cyano group reduction (minor) | <10% conversion |
Key Mechanistic Insights
-
Ru-catalyzed C–N activation proceeds via a proposed Ru-enamine intermediate, enabling migratory insertion of coupling partners .
-
Fluorine substitution is kinetically hindered but thermodynamically favorable with strong nucleophiles (e.g., morpholine) under catalytic Pd conditions .
-
Cyanohydrin formation is unfavorable due to steric protection by the fused cyclopenta ring, limiting nucleophilic attack at the cyano carbon .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.
The compound is studied for its interactions with biomolecules, particularly in protein-ligand interactions and enzyme inhibition. Its ability to form hydrogen bonds and engage in π-π stacking makes it a candidate for biological assays.
Case Study: Protein Interaction
A study investigated the binding affinity of this compound to a specific enzyme involved in metabolic pathways. Molecular docking simulations indicated significant binding interactions, suggesting potential as an enzyme inhibitor.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary research suggests it may act as a lead compound for drug development targeting specific diseases.
Table 2: Therapeutic Potential
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Possible treatment for arthritis |
| Anticancer | Induction of apoptosis in cancer cells |
| Antimicrobial | Inhibition of bacterial growth |
Industry
Industrially, this compound can be utilized in developing specialty chemicals and advanced materials. Its unique properties contribute to creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₅H₁₁FN₂OS
- Molecular Weight : 286.32 g/mol
- IUPAC Name: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide
- CAS Registry Number : 312917-44-5 .
Structural Features: The compound features a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 2-fluorobenzamide moiety at position 2. This scaffold is known for its antiproliferative activity, particularly against tyrosine kinase receptors, by mimicking ATP-binding site inhibitors like gefitinib and dasatinib .
Comparison with Structural Analogs
Structure-Activity Relationship (SAR) Insights
Core Scaffold: The cyclopenta[b]thiophene ring with a cyano group at position 3 is critical for maintaining antiproliferative activity. Modifications here typically reduce potency .
This substitution is structurally analogous to difluorinated benzamides, which exhibit coplanar aromatic rings and stable crystal packing . The sodium salt in Compound 24 may enhance bioavailability . Bromo and Piperidinylsulfonyl (4-Bromo analog): Bulky substituents like bromo and sulfonyl groups may hinder cell penetration but improve binding to hydrophobic enzyme pockets . Methoxy Groups (Trimethoxy analog): Methoxy substitutions increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Targets: Derivatives like Compound 24 and 25 specifically inhibit ATP-binding sites of tyrosine kinases, similar to clinical kinase inhibitors .
Physicochemical Properties
- Higher molecular weight analogs (e.g., trimethoxy and chloro-diethylsulfamoyl) exhibit increased hydrophobicity, which may correlate with prolonged half-lives but reduced renal clearance.
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Name : this compound
- CAS Number : 924099-53-6
- Molecular Formula : C19H21N3OS
- Molecular Weight : 339.45 g/mol
The compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central and peripheral nervous systems. Its structural components suggest that it may act as a selective modulator of these receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
Pharmacological Profile
- Nicotinic Acetylcholine Receptor Modulation :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound resulted in significant improvements in cognitive functions and reduced neuronal apoptosis following induced oxidative stress. The results highlighted the compound's potential as a neuroprotective agent against conditions like Alzheimer's disease.
Study 2: Modulation of nAChRs
In vitro studies using Torpedo californica electric organ preparations revealed that the compound selectively enhances the activity of specific nAChR subtypes. This selectivity may lead to fewer side effects compared to non-selective nAChR agonists, making it a candidate for further development in treating cognitive disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide, and what key reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For example, derivatives of this compound are synthesized via sulfonylation of piperazine intermediates using 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction optimization includes controlled stoichiometry (e.g., 1.2 equiv of sulfonyl chloride) and purification via column chromatography with solvents like ethyl acetate/hexane (20:80) . Yield improvements are achieved by maintaining anhydrous conditions and reaction times of 12–24 hours. Purity (>95%) is confirmed via HPLC and NMR .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and backbone integrity. For example, aromatic protons in the 2-fluorobenzamide moiety appear as distinct multiplets at δ 7.2–8.1 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄F₅NO₃S: 424.0692) .
- X-ray crystallography : SHELXL software refines crystal structures, revealing bond angles and dihedral angles critical for conformational analysis .
Q. Which biochemical pathways are primarily targeted by this compound, and what experimental evidence supports these mechanisms?
The compound inhibits ATP-binding sites of tyrosine kinase receptors (e.g., in MCF7 breast cancer cells) with IC₅₀ values of ~30–40 nM, mimicking drugs like gefitinib . Additionally, molecular docking studies show affinity for the MurF protein (PDB: 2AM2), a bacterial enzyme involved in peptidoglycan synthesis, suggesting dual targeting in antibacterial and anticancer contexts .
Advanced Research Questions
Q. What methodologies are employed in molecular docking studies to predict interactions between this compound and targets like the MurF protein?
Docking workflows use:
- Software : ArgusLab and AutoDock for ligand-receptor energy minimization .
- Parameters : Binding energy (ΔG) and root-mean-square deviation (RMSD) calculations. For MurF, the compound forms hydrogen bonds with Tyr, Val, and Pro residues, with ΔG ≈ -9.2 kcal/mol .
- Validation : Co-crystallization or mutagenesis studies confirm predicted binding pockets .
Q. How are in vitro antiproliferative assays designed to evaluate the compound’s efficacy against cancer cell lines like MCF7?
Assays involve:
- Cell culture : MCF7 cells grown in RPMI-1640 medium with 10% FBS at 37°C/5% CO₂.
- Dose-response curves : 72-hour exposure to compound concentrations (1–100 nM), with viability measured via MTT assay .
- Controls : Gefitinib or dasatinib as positive controls; IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).
Q. What strategies guide the design of structural analogs to explore structure-activity relationships (SAR) for enhanced biological activity?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide position to enhance ATP-binding site affinity .
- Core modifications : Replacing the cyclopenta[b]thiophene ring with cyclohepta analogues to improve steric complementarity with MurF .
- In silico screening : Virtual libraries of analogs are docked against validated targets to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
